Cas no 1309469-67-7 (5-azido-2-(trifluoromethyl)pyridine)

5-azido-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 5-azido-2-(trifluoromethyl)-
- AKOS040765885
- 1309469-67-7
- 5-azido-2-(trifluoromethyl)pyridine
- EN300-26573310
-
- MDL: MFCD32668071
- Inchi: 1S/C6H3F3N4/c7-6(8,9)5-2-1-4(3-11-5)12-13-10/h1-3H
- InChI Key: NDJYFUQBBCYSKK-UHFFFAOYSA-N
- SMILES: C(C1N=CC(N=[N+]=[N-])=CC=1)(F)(F)F
Computed Properties
- Exact Mass: 188.03098060g/mol
- Monoisotopic Mass: 188.03098060g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 27.2Ų
5-azido-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573310-5g |
5-azido-2-(trifluoromethyl)pyridine |
1309469-67-7 | 95% | 5g |
$1530.0 | 2023-09-14 | |
Enamine | EN300-26573310-0.1g |
5-azido-2-(trifluoromethyl)pyridine |
1309469-67-7 | 95% | 0.1g |
$152.0 | 2023-09-14 | |
Enamine | EN300-26573310-1.0g |
5-azido-2-(trifluoromethyl)pyridine |
1309469-67-7 | 95% | 1g |
$528.0 | 2023-05-31 | |
Enamine | EN300-26573310-2.5g |
5-azido-2-(trifluoromethyl)pyridine |
1309469-67-7 | 95% | 2.5g |
$1034.0 | 2023-09-14 | |
Enamine | EN300-26573310-10g |
5-azido-2-(trifluoromethyl)pyridine |
1309469-67-7 | 95% | 10g |
$2269.0 | 2023-09-14 | |
Enamine | EN300-26573310-0.25g |
5-azido-2-(trifluoromethyl)pyridine |
1309469-67-7 | 95% | 0.25g |
$216.0 | 2023-09-14 | |
Enamine | EN300-26573310-0.5g |
5-azido-2-(trifluoromethyl)pyridine |
1309469-67-7 | 95% | 0.5g |
$407.0 | 2023-09-14 | |
Enamine | EN300-26573310-5.0g |
5-azido-2-(trifluoromethyl)pyridine |
1309469-67-7 | 95% | 5g |
$1530.0 | 2023-05-31 | |
Enamine | EN300-26573310-1g |
5-azido-2-(trifluoromethyl)pyridine |
1309469-67-7 | 95% | 1g |
$528.0 | 2023-09-14 | |
Enamine | EN300-26573310-10.0g |
5-azido-2-(trifluoromethyl)pyridine |
1309469-67-7 | 95% | 10g |
$2269.0 | 2023-05-31 |
5-azido-2-(trifluoromethyl)pyridine Related Literature
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on 5-azido-2-(trifluoromethyl)pyridine
5-Azido-2-(Trifluoromethyl)Pyridine: A Comprehensive Overview
5-Azido-2-(trifluoromethyl)pyridine, also known by its CAS registry number CAS No. 1309469-67-7, is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the pyridine family, a group of six-membered aromatic rings containing one nitrogen atom. The presence of the azide group (-N3) at the 5-position and a trifluoromethyl group (-CF3) at the 2-position introduces unique electronic and steric properties, making it an intriguing molecule for both fundamental research and applied studies.
The synthesis of 5-azido-2-(trifluoromethyl)pyridine typically involves multi-step processes, often starting from pyridine derivatives. One common approach is the substitution reaction where the azide group is introduced via a nucleophilic aromatic substitution. The trifluoromethyl group, on the other hand, can be introduced through electrophilic substitution or via pre-existing trifluoromethylated intermediates. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly streamlined the synthesis of such compounds, enhancing both yield and purity.
The structural features of 5-azido-2-(trifluoromethyl)pyridine make it an attractive candidate for applications in organic electronics. The azide group is known for its ability to undergo click chemistry reactions, which are highly efficient and selective. This property has led to its use in the synthesis of functional polymers and materials for organic light-emitting diodes (OLEDs). The trifluoromethyl group, being electron-withdrawing, modulates the electronic properties of the pyridine ring, making it suitable for applications requiring specific charge transport characteristics.
In terms of biological applications, 5-azido-2-(trifluoromethyl)pyridine has shown promise in drug discovery efforts. The azide group can act as a bioisostere for other functional groups, potentially offering new avenues for designing bioactive molecules. Recent studies have explored its potential as a kinase inhibitor and its ability to modulate cellular signaling pathways. Additionally, the trifluoromethyl group enhances lipophilicity, which is often desirable in drug candidates to improve bioavailability.
The physical properties of 5-azido-2-(trifluoromethyl)pyridine are well-documented. It exists as a crystalline solid with a melting point of approximately 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, making it suitable for solution-based reactions. The compound exhibits strong UV absorption due to its conjugated π-system, which is advantageous in photovoltaic applications.
Recent research has focused on leveraging the unique reactivity of 5-azido-2-(trifluoromethyl)pyridine in click chemistry reactions. For instance, copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been employed to construct complex molecular architectures with high efficiency. This reaction not only highlights the versatility of the azide functionality but also underscores the importance of precise control over steric and electronic factors in designing such molecules.
In conclusion, 5-azido-2-(trifluoromethyl)pyridine, with its distinctive structural features and versatile reactivity, continues to be a focal point in chemical research. Its applications span across organic electronics, drug discovery, and materials science, driven by ongoing advancements in synthetic methodologies and mechanistic understanding. As researchers delve deeper into its properties and potential uses, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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